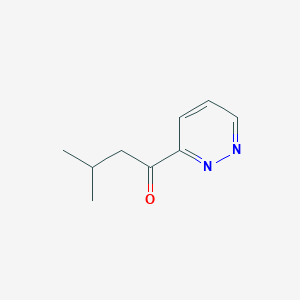

3-Methyl-1-(pyridazin-3-yl)butan-1-one

Description

3-Methyl-1-(pyridazin-3-yl)butan-1-one is a heterocyclic organic compound featuring a pyridazine ring substituted at the 3-position with a butan-1-one moiety bearing a methyl group at the β-carbon (C3). Pyridazine derivatives are of significant interest in medicinal chemistry due to their electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes and receptors . The compound’s structure determination likely relies on crystallographic methods like SHELX programs, which are widely used for small-molecule refinement and validation .

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-methyl-1-pyridazin-3-ylbutan-1-one |

InChI |

InChI=1S/C9H12N2O/c1-7(2)6-9(12)8-4-3-5-10-11-8/h3-5,7H,6H2,1-2H3 |

InChI Key |

WUZWCCXRTMXGMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C1=NN=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Data for 3-Methyl-1-(pyridazin-3-yl)butan-1-one and Analogues

| Compound Name | Molecular Formula | CAS RN | Boiling Point (°C) | Density (g/cm³) | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|---|---|

| 3-Methyl-1-(pyridazin-3-yl)butan-1-one | C₉H₁₁N₂O | Not provided | N/A | N/A | 163.20 | Pyridazine core, β-methyl butanone |

| 3-Methylpyridazine | C₅H₆N₂ | 1632-76-4 | 214 | 1.031 | 94.11 | Pyridazine core, methyl at C3 |

| 4-Methylpyridazine | C₅H₆N₂ | 1120-88-3 | 105 (at 15 mmHg) | 1.06 | 94.11 | Pyridazine core, methyl at C4 |

| 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one | C₁₁H₁₅NO | 82465-53-0 | N/A | N/A | 177.24 | Pyridine core, dimethyl β-carbon |

| 3-Methyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one | C₁₇H₂₇N₅O₂ | 1797722-47-4 | N/A | N/A | 333.43 | Pyridazine with morpholine-piperazine substituent |

Key Observations:

Core Heterocycle Differences: The target compound and 3-/4-Methylpyridazine share a pyridazine core, but the latter lacks the butanone group, resulting in lower molecular weight and distinct physicochemical properties (e.g., higher volatility) . 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one replaces pyridazine with pyridine, reducing electron deficiency and altering reactivity .

Morpholine-piperazine substituents in the analogue from increase molecular weight and polarity, likely improving solubility but complicating blood-brain barrier penetration .

Physicochemical Trends :

Critical Analysis :

- Bioactivity : Pyridazine-containing compounds (e.g., imidazo[1,2-b]pyridazines in ) demonstrate kinase inhibition, suggesting the target compound may share similar mechanisms. However, the absence of an imidazole ring in the target could reduce potency .

- Synthesis : The target compound’s synthesis might parallel routes used for 3-Methylpyridazine (alkylation of pyridazine) or imidazo[1,2-b]pyridazines (cyclization reactions) .

Notes

Structural Validation : The target compound’s crystallographic data would require refinement via SHELX programs, which are benchmark tools for small-molecule structure determination .

Data Gaps : Specific physicochemical and pharmacological data for 3-Methyl-1-(pyridazin-3-yl)butan-1-one are absent in the provided evidence, necessitating further experimental studies.

Commercial Availability : Analogues like 3-Methylpyridazine and 4-Methylpyridazine are commercially available (e.g., Kanto Reagents), whereas the target compound may require custom synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.